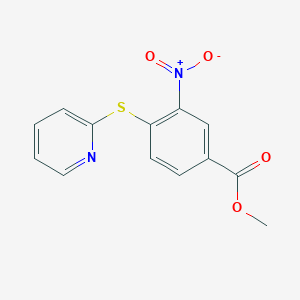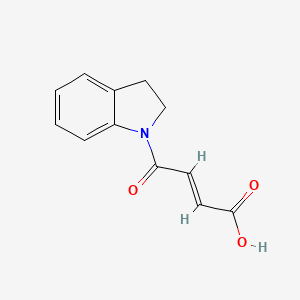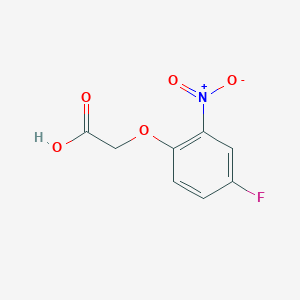
Methyl benzylcarbamate
Overview
Description
Methyl benzylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a carbamate derivative, where the carbamate group is bonded to a benzyl group and a methyl group. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Methyl benzylcarbamate primarily targets amines . It is a carbamate compound, which are known to be useful protecting groups for amines . Amines are essential for the synthesis of peptides .
Mode of Action
this compound interacts with its targets, the amines, by acting as a protecting group . This means that it binds to the amines, shielding them from potential reactions during the synthesis process . Once the synthesis is complete, the this compound can be removed under relatively mild conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By acting as a protecting group for amines, this compound plays a crucial role in the synthesis of peptides . The downstream effects include the successful production of peptides without unwanted side reactions .
Result of Action
The molecular effect of this compound’s action is the protection of amines during peptide synthesis . This allows for the successful production of peptides without unwanted side reactions . On a cellular level, this results in the accurate synthesis of proteins, as peptides are the building blocks of proteins.
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. Factors such as pH, temperature, and the presence of other reactive substances can affect its efficacy as a protecting group for amines . Stability of this compound can also be affected by these factors. For instance, it can be removed under relatively mild conditions, suggesting that it may be unstable under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl benzylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of benzyl alcohol with methyl isocyanate. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is typically carried out at elevated temperatures and may require a catalyst to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Methyl benzylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzylamine and methanol.
Oxidation: This compound can be oxidized using strong oxidizing agents to form benzyl carbamate.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Benzylamine and methanol.
Oxidation: Benzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily introduced and removed under mild conditions, making it useful in the synthesis of complex molecules.
Biology: this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving carbamate structures.
Industry: This compound is used in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
Benzyl carbamate: Similar to methyl benzylcarbamate but lacks the methyl group. It is also used as a protecting group in organic synthesis.
Ethyl benzylcarbamate: Similar structure but with an ethyl group instead of a methyl group. It has similar applications in organic synthesis and as an intermediate in chemical production.
Uniqueness: this compound is unique due to its specific reactivity and the ease with which it can be introduced and removed in synthetic processes. Its methyl group provides distinct steric and electronic properties compared to other carbamates, making it suitable for specific applications in organic synthesis and industrial production.
Properties
IUPAC Name |
methyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIHLRSOOMEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283198 | |
| Record name | methyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-70-9 | |
| Record name | 5817-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-benzylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using Cerium Oxide (CeO2) as a catalyst in the synthesis of Methyl benzylcarbamate?
A1: CeO2 offers a more sustainable and efficient route for this compound synthesis. [] It eliminates the need for dehydrating agents, simplifying the reaction process and reducing waste generation. This heterogeneous catalyst allows for high yields (up to 92%) and excellent selectivity (>99% benzylamine conversion and 92% benzylamine-based selectivity) even without dehydrating agents. [] Additionally, CeO2 can be easily recovered and reused after a simple calcination process, making it a cost-effective and environmentally friendly catalyst. []
Q2: What is the proposed reaction mechanism for this compound synthesis using CeO2?
A2: Research suggests that the synthesis occurs through the reaction of benzylamine with either Dimethyl carbonate or its precursor formed during the reaction. [] The CeO2 catalyst facilitates the formation of Dimethyl carbonate from CO2 and methanol, which then reacts with benzylamine to yield this compound.
Q3: Besides CeO2, are there other catalytic approaches for this compound synthesis?
A3: Yes, Magnesium(II) 2,2,2-trifluoroacetate [Mg(OOCCF3)2] has proven to be an effective catalyst for synthesizing this compound derivatives. [, ] This method involves a multicomponent condensation reaction using an aldehyde, 2-naphthol, and this compound in the presence of the magnesium catalyst. [, ] This approach offers a versatile route to access diverse this compound derivatives with high yields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)


![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)




![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)

